molecular formula C12H12FN B1596875 1-(3-Fluorophenyl)cyclopentanecarbonitrile CAS No. 214262-90-5

1-(3-Fluorophenyl)cyclopentanecarbonitrile

Cat. No. B1596875
M. Wt: 189.23 g/mol
InChI Key: GJLHAOFLBRWFJM-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclopentanecarbonitrile is a laboratory chemical with the CAS number 214262-90-5 . It is also known by its synonyms and is used in various laboratory applications .


Molecular Structure Analysis

The molecular formula of 1-(3-Fluorophenyl)cyclopentanecarbonitrile is C12H12FN . The molecular weight is approximately 189.23 g/mol . The structure includes a cyclopentane ring attached to a carbonitrile group and a 3-fluorophenyl group .


Physical And Chemical Properties Analysis

1-(3-Fluorophenyl)cyclopentanecarbonitrile appears as a clear pale yellow liquid . The refractive index ranges from 1.5155 to 1.5175 . More specific physical and chemical properties like boiling point, melting point, and density were not found in the available resources.

Safety And Hazards

This compound is considered hazardous. It’s harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing its dust/fume/gas/mist/vapors/spray, and ensuring good ventilation during handling . In case of exposure, appropriate first aid measures should be taken, such as rinsing the eyes or skin with water, removing the victim to fresh air, and seeking medical attention .

properties

IUPAC Name

1-(3-fluorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLHAOFLBRWFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369803
Record name 1-(3-Fluorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)cyclopentanecarbonitrile

CAS RN

214262-90-5
Record name 1-(3-Fluorophenyl)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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